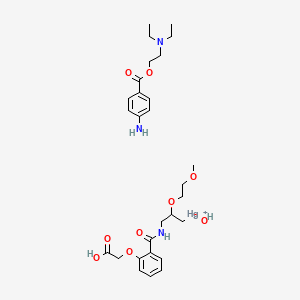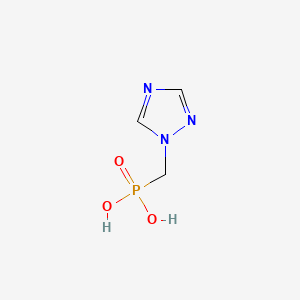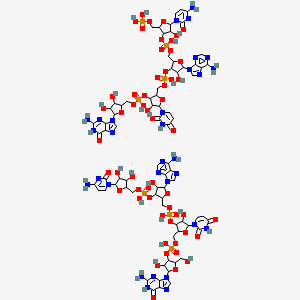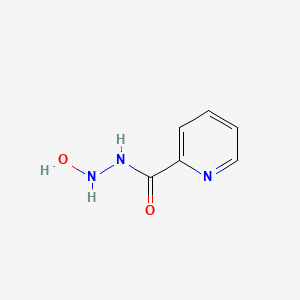
JWH 398 N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both central CB 1 and peripheral CB 2 receptors . It has been reported to be an adulterant of herbal products .
Molecular Structure Analysis
The molecular formula of JWH 398 N-(4-hydroxypentyl) metabolite is C24H22ClNO2 . The formal name is (4-chloro-1-naphthalenyl)[1- (4-hydroxypentyl)-1H-indol-3-yl]-methanone . The InChi Code is InChI=1S/C24H22ClNO2/c1-16 (27)7-6-14-26-15-21 (19-10-4-5-11-23 (19)26)24 (28)20-12-13-22 (25)18-9-3-2-8-17 (18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 398 N-(4-hydroxypentyl) metabolite include a molecular weight of 391.9 . Its solubility is 20 mg/ml in DMF, 25 mg/ml in DMSO, and 15 mg/ml in Ethanol .Wissenschaftliche Forschungsanwendungen
Metabolism and Detection : A study by Jang et al. (2014) explored the metabolism of AM-2201, a synthetic cannabinoid, and compared its metabolites with those of JWH-018. They found similarities in the metabolic profiles of these compounds in rats and humans, including the presence of N-5-hydroxylated and carboxylated metabolites. The study also suggests that the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 may be used to differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).
Pharmacodynamics and Pharmacokinetics : In a study by Carlier et al. (2018), the pharmacodynamic effects and pharmacokinetics of AM-2201, a related synthetic cannabinoid, were investigated in male rats. The study identified metabolites, including AM-2201 N-(4-hydroxypentyl), and provided insights into the pharmacokinetic properties of these synthetic cannabinoids, which may have implications for understanding the metabolism and effects of related compounds like JWH-398 (Carlier et al., 2018).
Toxicological Impact : Research by Couceiro et al. (2016) focused on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. The study found that the JWH-018 metabolite, at certain concentrations, significantly decreased cell viability, indicating a higher toxicity compared to its parent drug. This research provides a basis for understanding the toxicological profile of JWH-018 metabolites, which could be relevant for similar metabolites like JWH 398 N-(4-hydroxypentyl) (Couceiro et al., 2016).
Urinary Metabolite Analysis : A study by Lovett et al. (2013) identified a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids. They found a common metabolite that could potentially serve as a biomarker for the qualitative and quantitative analysis of these substances. While this study does not directly address JWH 398 N-(4-hydroxypentyl), it highlights the importance of identifying and understanding metabolites for forensic and toxicological purposes (Lovett et al., 2013).
Eigenschaften
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 N-(4-hydroxypentyl) metabolite | |
CAS RN |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)




